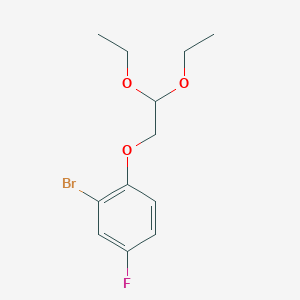

2-溴-1-(2,2-二乙氧基乙氧基)-4-氟苯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

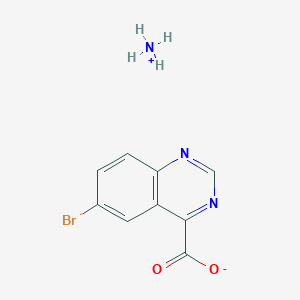

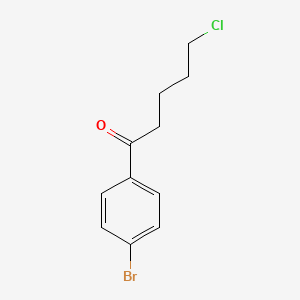

The compound "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene" is a halogenated aromatic organic molecule that contains bromine and fluorine substituents on a benzene ring, along with a diethoxyethoxy group. This compound is not directly mentioned in the provided papers, but its structure and properties can be inferred from similar compounds discussed in the research.

Synthesis Analysis

The synthesis of halogenated benzene derivatives often involves multiple steps, including halogenation, alkylation, and functional group transformations. For instance, the preparation of 1,2-dimethoxy-4-(bis-diethylaminoethyl-[14C]-amino)-5-bromobenzene was achieved through direct alkylation of a bromo-aniline derivative, using a proton abstractor . Similarly, the synthesis of 1,3-disubstituted 3,4-dihydro-4-thioxoquinazolin-2(1H)-ones from 1-bromo-2-fluorobenzenes involved a Br/Li exchange followed by a reaction with alkyl isothiocyanates . These methods could potentially be adapted for the synthesis of "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene" by choosing appropriate starting materials and reagents.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is characterized by the influence of the halogen atoms on the geometry and electronic distribution of the benzene ring. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provided insights into the vibrational frequencies and molecular geometry using DFT calculations . These techniques could be applied to "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene" to understand its molecular structure and behavior.

Chemical Reactions Analysis

Halogenated benzene compounds participate in various chemical reactions, including radical bromination and nucleophilic substitution. The improved synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene involved radical bromination using N-bromosuccinimide , while the synthesis of 1,2-bis(bromomethyl)-4-fluorobenzene from a dimethylbenzenamine derivative included diazotization and bromination steps . These reactions highlight the reactivity of bromine and fluorine on the benzene ring, which would be relevant for the chemical reactions of "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene."

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives are influenced by the presence of halogen atoms and other substituents. The electronic properties, such as absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) approaches, as demonstrated for 1-bromo-3-fluorobenzene . Additionally, the thermodynamic properties, including heat capacities, entropies, enthalpy changes, and their temperature correlations, can be calculated to understand the stability and reactivity of the compound . These analyses would be essential for a comprehensive understanding of "2-Bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene."

科学研究应用

锂离子电池电解液添加剂

一项研究重点介绍了使用类似化合物 4-溴-2-氟甲氧基苯 (BFMB) 作为锂离子电池的一种新型双功能电解液添加剂。该添加剂可以电化学聚合,在电池电极上形成保护膜,增强过充电保护和阻燃性,而不影响电池的正常性能 (张千一,2014)。

氟代苯甲酸的合成

另一个研究领域涉及钴催化的多取代溴、氟和氯氟苯的甲氧羰化,用于合成各种氟代苯甲酸衍生物。该方法为从可用原材料制备这些化合物提供了一个可靠的平台,同时保持氟取代基的完整性,并表明钴催化剂对芳基卤代物的阴离子自由基活化 (Boyarskiy 等人,2010)。

有机合成和反应研究

还对涉及类似溴代氟苯化合物的合成和反应机理进行了研究。例如,已经进行了在水溶液中 1-溴-2-氟苯与羟基自由基诱导的反应的研究,以了解在不同条件下自由基阳离子的形成 (Mohan & Mittal, 1996)。

芳基卤代物的羰基化反应

已经对 1-溴-2-氟苯与各种亲核试剂的羰基转化进行了系统研究,证明了羰基化和亲核取代的有效结合。这项研究已经能够以中等至良好的收率合成六元杂环,展示了这些反应的多功能性 (Chen 等人,2014)。

属性

IUPAC Name |

2-bromo-1-(2,2-diethoxyethoxy)-4-fluorobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrFO3/c1-3-15-12(16-4-2)8-17-11-6-5-9(14)7-10(11)13/h5-7,12H,3-4,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWTAFEXEXCJVSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(COC1=C(C=C(C=C1)F)Br)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrFO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1291568.png)

![6-Bromo-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B1291569.png)